Cefadroxil-d4 (Major)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

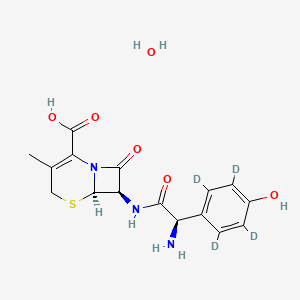

Cefadroxil-d4 (Major) is a deuterium-labeled derivative of cefadroxil, a first-generation cephalosporin antibiotic. It is primarily used as a reference standard in analytical and research applications. The compound is characterized by the presence of four deuterium atoms, which replace four hydrogen atoms in the cefadroxil molecule. This labeling allows for more precise analytical measurements in various scientific studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cefadroxil-d4 (Major) involves the incorporation of deuterium atoms into the cefadroxil molecule. This can be achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of Cefadroxil-d4 (Major) follows similar principles but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for research and analytical applications .

化学反应分析

Role in Analytical Chemistry

Cefadroxil-d4 serves as an internal standard in mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its isotopic stability. Its deuterium atoms create distinct mass shifts, enabling precise quantification of cefadroxil in complex matrices like plasma, cerebrospinal fluid (CSF), and brain extracellular fluid (ECF) .

Stability Under Physiological Conditions

Cefadroxil-d4 exhibits stability comparable to its non-deuterated counterpart, making it suitable for long-term pharmacokinetic studies. Over 90% of cefadroxil is excreted unchanged in urine, suggesting minimal metabolic transformation . Key stability-related findings include:

| Property | Cefadroxil-d4 | Cefadroxil |

|---|---|---|

| Plasma half-life | ~1.61 hours (aligned with cefadroxil) | 1.5 hours |

| Protein binding | <30% | 28.1% |

| Renal clearance | 2.51–3.57 mL/min (dose-dependent) | Similar profile |

Interaction with Transporters

Cefadroxil-d4 is a substrate for peptide transporter 2 (PEPT2), which influences its distribution in the brain. Studies in Pept2 knockout mice showed a 2-fold increase in CSF and brain ECF concentrations, highlighting PEPT2’s role in efflux . Co-administration with probenecid (an OAT inhibitor) increases renal clearance by 40%, indicating competitive inhibition of tubular reabsorption .

Pharmacokinetic Modeling

A two-compartment model with first-order absorption and lag time (Tlag=0.58 hours) best describes cefadroxil-d4’s pharmacokinetics. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption rate (Ka) | 0.49 1/hour |

| Volume of distribution | 22.57 L |

| Clearance (CL/F) | 17.78 L/hour |

Toxicological Considerations

Cefadroxil-d4 shares the adverse effect profile of cefadroxil, including risks of hypersensitivity (e.g., Stevens-Johnson syndrome) and antibiotic-associated diarrhea . No deuterium-specific toxicity has been reported.

Synthetic and Industrial Relevance

Cefadroxil-d4 is synthesized via isotopic exchange or deuterated precursor routes. Its production adheres to Good Manufacturing Practice (GMP) standards, with purity >98% .

科学研究应用

Analytical Chemistry Applications

Cefadroxil-d4 serves as a reference standard in analytical chemistry. Its deuterium labeling enables researchers to quantify and identify cefadroxil in complex biological matrices with improved accuracy. This is particularly useful in:

- Mass Spectrometry : The compound enhances the sensitivity and specificity of mass spectrometric analyses.

- Chromatography : Used as an internal standard in high-performance liquid chromatography (HPLC) to improve the reliability of quantification methods.

Pharmacokinetics and Metabolism Studies

In pharmacological research, Cefadroxil-d4 is employed to study the metabolism and pharmacokinetics of cefadroxil. Key applications include:

- Metabolic Pathway Elucidation : Understanding how cefadroxil is metabolized in biological systems helps in predicting its behavior and efficacy.

- Bioavailability Studies : Investigating how food and other substances affect the absorption and distribution of cefadroxil in the body.

Clinical Research

Cefadroxil-d4 is significant in clinical studies aimed at evaluating the efficacy and safety of cefadroxil for treating bacterial infections. Its applications include:

- Clinical Trials : Monitoring drug levels in patients to assess therapeutic outcomes.

- Safety Assessments : Evaluating the potential side effects and interactions with other medications.

Pharmaceutical Development

In pharmaceutical formulations, Cefadroxil-d4 plays a crucial role in:

- Quality Control : Ensuring consistency and quality in cefadroxil-containing products through comparative analysis with standard formulations.

- Formulation Development : Assisting in the design of new drug delivery systems that improve the stability and efficacy of cefadroxil.

Biomedical Research

Recent studies have explored the potential biomedical applications of Cefadroxil-d4, particularly its metal complexes. Research indicates that cefadroxil can form complexes with metal ions, which may enhance its therapeutic properties:

- Antimicrobial Activity : Cefadroxil-based metal complexes have shown promising antibacterial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .

- Anticancer Properties : Some studies suggest that these complexes may exhibit anticancer activity, particularly against human cancer cell lines .

Comparative Analysis with Other Antibiotics

Cefadroxil-d4 is often compared with other first-generation cephalosporins like cephalexin and cephradine. Its unique properties, such as longer serum half-life and reduced food interaction effects, make it a suitable candidate for specific research applications .

Table 1: Comparison of Cefadroxil-d4 with Other Cephalosporins

| Property | Cefadroxil-d4 | Cephalexin | Cephradine |

|---|---|---|---|

| Serum Half-Life | Longer | Shorter | Shorter |

| Food Interaction | Less affected | More affected | More affected |

| Analytical Precision | High | Moderate | Moderate |

| Antibacterial Spectrum | Broad | Broad | Narrow |

Table 2: Antimicrobial Activity of Cefadroxil-based Metal Complexes

| Complex Type | Pathogen | Activity Level |

|---|---|---|

| Palladium Complex | Escherichia coli | Significant |

| Palladium Complex | Klebsiella pneumoniae | Significant |

| Palladium Complex | Pseudomonas aeruginosa | Moderate |

作用机制

Cefadroxil-d4 (Major) is similar to other cephalosporin antibiotics such as cephalexin and cephradine. it has unique properties due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical measurements. Compared to cephalexin and cephradine, Cefadroxil-d4 (Major) exhibits a longer serum half-life and is less affected by food intake, making it more suitable for certain research applications .

相似化合物的比较

Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cephradine: A cephalosporin antibiotic with a similar spectrum of activity but different stability and absorption characteristics.

生物活性

Cefadroxil-d4 (Major) is a deuterated form of the antibiotic cefadroxil, which belongs to the first generation of cephalosporins. This compound is utilized primarily in pharmacokinetic studies due to its unique isotopic labeling, which allows for precise tracking in biological systems. This article explores the biological activity of Cefadroxil-d4, focusing on its pharmacokinetics, metabolism, transport mechanisms, and therapeutic applications.

Cefadroxil-d4 is synthesized by replacing specific hydrogen atoms in the cefadroxil molecule with deuterium atoms. This process enhances the stability of the compound and improves analytical measurement accuracy. The synthesis typically involves deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium atoms .

Absorption and Distribution

Cefadroxil-d4 exhibits a longer serum half-life compared to its non-deuterated counterpart, making it advantageous for pharmacokinetic studies. Studies indicate that it is less affected by food intake, which can influence absorption rates in clinical settings .

Table 1: Pharmacokinetic Parameters of Cefadroxil-d4

| Parameter | Value |

|---|---|

| Serum Half-Life | Longer than cefadroxil |

| Bioavailability | High (due to PEPT1 transport) |

| Volume of Distribution | Variable based on transport mechanisms |

The compound is a substrate for various membrane transporters, including peptide transporter 2 (PEPT2), which plays a significant role in its distribution across biological barriers such as the blood-brain barrier (BBB) .

Metabolism

Cefadroxil-d4 undergoes metabolic processes similar to those of cefadroxil, primarily involving hepatic metabolism through cytochrome P450 enzymes. The presence of deuterium alters metabolic pathways slightly, allowing for more accurate tracking of metabolic rates and pathways in vivo .

As a beta-lactam antibiotic, Cefadroxil-d4 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The deuteration does not significantly alter its mechanism but enhances stability against hydrolysis, leading to prolonged activity in systemic circulation .

Transport Mechanisms

Research indicates that cefadroxil-d4's distribution is significantly influenced by transporters such as PEPT2 and organic anion transporters (OATs). Inhibition studies have shown that blocking these transporters can lead to increased concentrations of cefadroxil-d4 in cerebrospinal fluid (CSF) and extracellular fluid (ECF) .

Table 2: Transport Mechanisms Involved with Cefadroxil-d4

| Transporter Type | Role in Distribution |

|---|---|

| PEPT2 | Influx into brain cells |

| OATs | Efflux at BBB |

| MRP3/MRP4 | Basolateral transport from enterocytes |

Study on Brain Distribution

A microdialysis study demonstrated that cefadroxil-d4 could effectively penetrate the BBB when administered intravenously. The study highlighted how PEPT2-mediated transport significantly increased cefadroxil levels in brain ECF compared to control groups without transporter inhibition .

Clinical Applications

Cefadroxil-d4 has been used as a reference standard in various studies aimed at understanding drug-drug interactions and pharmacokinetics of cephalosporins. For instance, one study assessed the impact of co-administering probenecid on cefadroxil distribution, revealing significant alterations in pharmacokinetic profiles due to transporter interactions .

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNMSULHIODTC-AUTKPGNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。